1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that incorporates both a cyclohexene ring and a benzo[d][1,2,3]triazole moiety
Preparation Methods
The synthesis of 1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-cyclohexenyl-3-prop-2-ynyl-1,3-dihydro-benzoimidazol-2-one with azidobenzene in the presence of copper iodide (CuI) under reflux in acetonitrile . This reaction yields the desired triazole compound in good yield. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions on the ring.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Due to its unique structure, it is explored as a potential therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole can be compared with other triazole derivatives, such as:
1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: This compound shares a similar triazole ring but differs in its substituents, leading to different chemical and biological properties.
1-(Cyclohex-1-en-1-yl)-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzimidazol-2(3H)-one: Another similar compound with variations in the triazole ring and additional substituents, resulting in unique applications and reactivity.
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)benzotriazole |
InChI |
InChI=1S/C12H13N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-6,8-9H,1-3,7H2 |
InChI Key |
ZSNKDTNLXJDXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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